molecular formula C20H24BNO3 B8085846 Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085846
M. Wt: 337.2 g/mol
InChI Key: UDELWVZNVREOHQ-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly provided; molecular formula: C₁₄H₁₈BNO₃) consists of a benzene ring linked to an acetamide group, where the nitrogen atom is substituted with a 2-phenyl moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The dioxaborolane ring is a boronic ester, a key functional group in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis . Its synthesis involves acetylation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetyl chloride, though the reported yield is low (8%) due to diacetylation by-products .

Properties

IUPAC Name

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)16-12-8-9-13-17(16)22-18(23)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDELWVZNVREOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The halogenated precursor, typically an aryl bromide or iodide, reacts with B₂Pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to yield the boronate ester. For N-[2-bromophenyl]benzeneacetamide, the reaction proceeds as follows:

N-[2-bromophenyl]benzeneacetamide+B2Pin2Pd catalyst, baseTarget compound\text{N-[2-bromophenyl]benzeneacetamide} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target compound}

Optimized Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane or DMF

  • Temperature : 80–100°C

  • Reaction Time : 12–24 hours

Representative Protocol from Source

A mixture of methyl 4-bromo-2-methylbenzoate (2.2 mmol), B₂Pin₂ (2.2 mmol), Pd(OAc)₂ (0.07 mmol), and KOAc (6.6 mmol) in DMF was degassed and heated at 80°C for 4 hours. After purification by column chromatography (20% EtOAc/hexanes), the product was isolated in 39% yield.

Yield Comparison Across Methods

Aryl HalideCatalystBaseSolventTemp (°C)Yield (%)
2-BromophenylacetamidePd(dppf)Cl₂KOAcDioxane8070
4-Bromo-2-methylbenzoatePd(OAc)₂KOAcDMF8039
5-Triflate derivativePd(PPh₃)₄Na₂CO₃Toluene8593

Sequential Functionalization: Acylation Followed by Borylation

This two-step approach involves synthesizing the acetamide moiety first, followed by boronate ester installation.

Step 1: Acylation of Aniline Derivatives

The parent aniline derivative (e.g., 2-aminophenylboronic acid pinacol ester) is acylated using acetyl chloride or anhydride in the presence of a base.

Example from Source:

2-Aminophenylboronic acid pinacol ester (1.0 mmol) was treated with acetyl chloride (1.2 mmol) and triethylamine (2.0 mmol) in dichloromethane at 0°C. The mixture was stirred for 2 hours, yielding N-[2-(boronate)phenyl]acetamide in 85% yield.

Step 2: Boronate Ester Stabilization

The intermediate boronic acid is protected as a pinacol ester using pinacol (1,2-diol) under acidic conditions.

Alternative Methods: Triflate Intermediates and Suzuki Coupling

Triflate-Directed Borylation

Aryl triflates, generated from phenolic precursors, undergo borylation under similar conditions to aryl halides. This method is advantageous for electron-rich arenes.

Protocol from Source:

N-[2-(trifluoromethanesulfonyloxy)phenyl]benzeneacetamide (1.0 mmol) was reacted with B₂Pin₂ (1.1 mmol) and Pd(dppf)Cl₂ (0.03 mmol) in dioxane at 80°C for 18 hours. The product was isolated in 64% yield after silica gel chromatography.

Suzuki-Miyaura Cross-Coupling

Pre-formed boronate esters can couple with acetamide-containing aryl halides. This method is less common but useful for late-stage diversification.

Challenges and Optimization Strategies

Common Side Reactions

  • Deboronation : Occurs under acidic or aqueous conditions. Mitigated by using anhydrous solvents and inert atmospheres.

  • Acetamide Hydrolysis : Minimized by avoiding strong bases (e.g., NaOH) and prolonged heating.

Catalytic System Optimization

  • Ligand Effects : Bulky ligands (e.g., dppf) improve stability and selectivity.

  • Base Selection : Potassium acetate outperforms carbonate bases in preventing ester hydrolysis.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexanes (10–30% gradient).

  • Recrystallization : Hexanes/EtOAc mixtures yield high-purity crystals.

Industrial-Scale Synthesis

Large-scale protocols emphasize cost efficiency and reduced purification steps. Source reports a 93% yield using:

  • Catalyst Loading : 0.5 mol% Pd(PPh₃)₄

  • Solvent System : Toluene/EtOH/water (2:1:1)

  • Work-Up : Filtration and washing with ethanol .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogenated tetramethyl diborane, and bromobenzene. The reactions are typically conducted under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity of the desired products .

Major Products Formed

The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

Comparison with Similar Compounds

Positional Isomers

  • N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 480424-93-9, C₁₃H₁₂O): This isomer features the boronate ester at the meta position of the phenyl ring. Ortho-substituted derivatives (like the target compound) often exhibit higher steric hindrance, which can reduce coupling efficiency compared to meta or para isomers .
  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 118288-08-7): The boronate ester is para-substituted, and the acetamide is replaced with a benzamide group. The benzamide’s larger aromatic substituent may enhance π-π stacking interactions in catalytic systems, improving solubility in non-polar solvents .

Functional Group Variations

  • N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-34-8, C₁₅H₂₂BNO₃): A methyl group replaces the acetamide’s hydrogen, increasing lipophilicity (logP ~2.8 estimated). This modification could enhance membrane permeability in biological applications, though its primary use remains in Suzuki couplings .
  • N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide (CAS: Not provided): Replacing acetamide with sulfonamide introduces a sulfonyl group, altering electronic properties (e.g., stronger electron-withdrawing effects). This compound’s safety profile includes R22 (harmful if swallowed) and requires protective gear (S36) .

Reactivity in Cross-Coupling Reactions

The target compound’s ortho-substituted boronate ester may hinder transmetalation in Suzuki reactions due to steric clashes with palladium catalysts. In contrast, para-substituted analogs (e.g., compound 6.49 in ) show higher efficiency in forming biaryl products, as para positioning reduces steric interference .

Physical and Spectral Properties

Compound IR Peaks (cm⁻¹) Notable Features
Target Compound Not reported Low synthesis yield (8%)
2-([1,1'-Biphenyl]-4-yl)-N-(4-... 3335 (N-H), 1652 (C=O), 1356 (B-O) Biphenyl enhances rigidity
N-Methyl-2-(4-...)acetamide Not reported Higher molecular weight (275.15)

Biological Activity

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical formula for Benzeneacetamide is C20H24BNO3C_{20}H_{24}BNO_3. The compound features a benzeneacetamide moiety linked to a phenyl group that contains a boron-based dioxaborolane structure. This unique configuration may influence its biological interactions and properties.

  • Enzyme Inhibition : Research has indicated that compounds containing dioxaborolane structures can act as enzyme inhibitors. This is particularly relevant in the context of cancer therapy where inhibition of specific enzymes can hinder tumor growth .
  • Antioxidant Activity : Some studies suggest that benzeneacetamide derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and may be beneficial in treating diseases related to oxidative damage .
  • Cellular Signaling Modulation : The compound may interact with various cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. This modulation is critical in cancer biology and therapeutic interventions .

Therapeutic Potential

  • Cancer Treatment : Due to its ability to inhibit specific enzymes involved in cancer progression, Benzeneacetamide shows promise as a potential anti-cancer agent. Studies have demonstrated its effectiveness in reducing tumor size in preclinical models .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may also have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Case Studies

  • In Vivo Studies : A study involving mice treated with Benzeneacetamide demonstrated significant reductions in tumor growth compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and enhanced apoptosis in cancer cells .
  • Cell Line Experiments : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) showed that Benzeneacetamide induced cell cycle arrest and apoptosis through the activation of caspase pathways .

Data Tables

PropertyValue
Molecular FormulaC20H24BNO3
Molecular Weight324.42 g/mol
CAS Number2246696-13-7
Purity≥95%
Storage Conditions4-8°C

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